3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
Overview
Description
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is a research tool that inhibits the activity of protein interactions . It is also known as N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]amine .
Synthesis Analysis
The synthesis of this compound involves the use of potassium iodide and sodium hydroxide in dimethyl sulfoxide at 100 - 110℃ for 20 hours . The reaction involves 3-chloropropylamine hydrochloride and the yield is 91.7% .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.36 g/mol . It is a liquid with a boiling point of 375.765ºC at 760 mmHg .Scientific Research Applications
Kinetic Studies in Chemical Reactions
A study on SNAr reactions of substituted-phenoxy dinitrobenzenes with amines, including piperidine derivatives, revealed insights into the catalytic effects and proposed a concerted mechanism involving a cyclic transition-state structure (Um et al., 2014).
Synthesis and Pharmacological Properties
Research on derivatives of piperidines, including 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, discusses their synthesis and pharmacological properties, showcasing the versatility of these compounds (Vardanyan, 2018).
Antidepressant Activity Evaluation
The synthesis of specific piperidine derivatives was evaluated for antidepressant activity, indicating their potential use in medicinal chemistry (Kumar et al., 2004).
Glycosidase Inhibitory Study
In a study on polyhydroxylated indolizidines as potential glycosidase inhibitors, the piperidine ring played a critical role in the synthesis process, highlighting its importance in biochemical applications (Baumann et al., 2008).
Antimicrobial Properties
Aminomethoxy derivatives of phenoxy propane, including those with piperidine, demonstrated efficient antimicrobial properties, suggesting their potential use in medical applications (Jafarov et al., 2019).
Catalytic Activity in Chemical Reactions
The role of piperidine derivatives in enhancing catalytic activity in chemical reactions involving iron(III) complexes was explored, providing insights into their potential use in catalysis and organic synthesis (Sundaravel et al., 2011).
Structural Analysis in Coordination Chemistry
Research on new Zn(II) Schiff base complexes derived from tripodal amines, including piperidine derivatives, provided valuable information on their crystal structure and potential applications in coordination chemistry (Rezaeivala, 2017).
Role in Maillard Reaction Products
Studies on piperidine as a Maillard reaction product have shed light on its chemical activation by formaldehyde and the formation of specific reaction products, relevant in food chemistry (Nikolov & Yaylayan, 2010).
Crystal Structure Determination
The crystal structure of specific piperidine derivatives was determined, contributing to a better understanding of their chemical and physical properties, which is essential in material science and drug design (Yıldırım et al., 2006).
Synthesis and Structural Analysis
Research on the synthesis of piperidine derivatives, such as 2-(piperidine-1-ylmethyl)cyclohexanamine, highlighted their structural properties and potential applications in various fields of chemistry and pharmacology (Taheri et al., 2012).
Anticonvulsant Effects in Pharmacology
A study on nonimidazole histamine H3 receptor antagonists/inverse agonists containing a triazole moiety, including piperidine derivatives, demonstrated their potential as anticonvulsant drugs (Song et al., 2020).
Coordination Chemistry and Theoretical Studies
The coordination chemistry of unsymmetrical tripodal amines containing piperidine and their theoretical studies provided insights into their applications in inorganic chemistry (Keypour et al., 2018).
Catalytic Hydrogenation in Organic Synthesis
Research on the catalytic hydrogenation of aminals, including derivatives of piperidine, explored their formation and stereochemistry, contributing to the field of organic synthesis (Zondler & Pfleiderer, 1975).
Ligand Design in Coordination Chemistry
Studies on hexadentate N3O3 amine phenol ligands, including piperidine derivatives, provided valuable insights into their design and application in coordination chemistry (Liu et al., 1993).
LDL Receptor Upregulation in Medicinal Chemistry
Research on N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide indicated its potential as an upregulator of the LDL receptor, demonstrating its significance in medicinal chemistry (Ito et al., 2002).
Ion Speciation in Chemical Engineering
A study on ion speciation plots for tertiary amine-CO2-H2O systems, including piperidine derivatives, contributed to the understanding of chemical interactions in carbon capture processes (Li et al., 2017).
Antagonistic Activity on Opioid Receptors
The characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a κ-opioid receptor antagonist highlighted its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Kinetic Mechanism in Chemical Reactions
A kinetic study on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary amines, including piperidine, provided insights into the reaction mechanism and rate constants (Castro et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSXCZMVUMSITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436937 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-98-5 | |
Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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